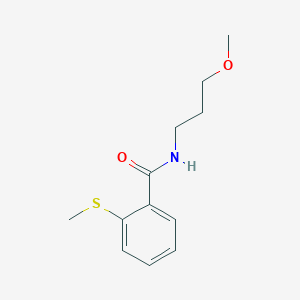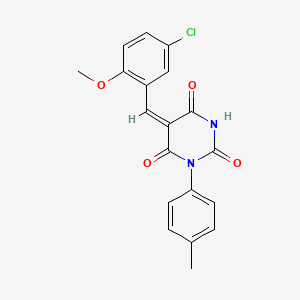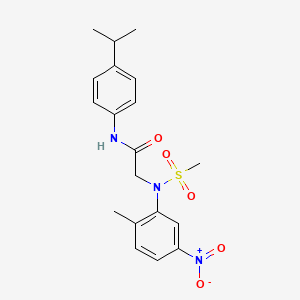![molecular formula C22H24ClNO3 B4625090 methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4625090.png)
methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of pyrrole derivatives. Pyrrole and its derivatives are significant due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of similar pyrrole derivatives often involves reactions with cyanoacetamide, ethyl cyanoacetate, and various catalysts. For instance, Dawadi and Lugtenburg (2011) described the synthesis of related pyrrole derivatives using triethylamine, a nonnucleophilic base, to access a library of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds, like the one analyzed by Rao et al. (1999), reveals that the cyclohexane rings in these compounds adopt chair conformations. This is crucial for understanding the stereochemistry and reactivity of the compound (Rao et al., 1999).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions. For example, in the work of Hernandez et al. (2015), different products were obtained from the reaction of pyrazole derivatives with cyclohexylamine depending on the substituent, highlighting the versatile reactivity of such systems (Hernandez et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structure and phase behavior, are essential for understanding the material characteristics of these compounds. Dmitriev et al. (2015) conducted a study on the crystal structure of a related pyrrole derivative, providing insights into the physical properties of these molecules (Dmitriev et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are key to the applications of these compounds. For instance, Achutha et al. (2017) explored the synthesis and structural stability of a related pyrrole derivative, contributing to the understanding of its chemical properties (Achutha et al., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has explored the synthesis of pyrrole derivatives, emphasizing the development of novel compounds through various chemical reactions. For instance, the work by Dawadi and Lugtenburg (2011) details efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing the utility of pyrrole derivatives in accessing new chemical libraries. This synthesis involves reactions of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, highlighting the versatility of pyrrole compounds in chemical synthesis (Dawadi & Lugtenburg, 2011).
Structural Analysis and Properties
The crystal structures of certain enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, revealing insights into their molecular conformations and hydrogen bonding. These studies contribute to understanding the structural features that underpin the chemical behavior and potential applications of pyrrole derivatives (Kubicki, Bassyouni, & Codding, 2000).
Propriétés
IUPAC Name |
methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO3/c1-15-20(22(26)27-2)19(14-17-9-6-10-18(23)13-17)21(25)24(15)12-11-16-7-4-3-5-8-16/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLXUSMULAQLN-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Cl)C(=O)N1CCC3=CCCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)Cl)/C(=O)N1CCC3=CCCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-(3-chlorobenzylidene)-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4625011.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)
![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)

![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)
![isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4625050.png)
![1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4625051.png)
![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)

![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)


